molecular formula C17H17N3O5 B5816180 [(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 2-(2-methoxyphenyl)acetate

[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 2-(2-methoxyphenyl)acetate

Cat. No.: B5816180
M. Wt: 343.33 g/mol
InChI Key: DLWGLTFJNFKMLO-UHFFFAOYSA-N
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Description

[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 2-(2-methoxyphenyl)acetate is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 2-(2-methoxyphenyl)acetate typically involves a multi-step process. The initial step often includes the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in these reactions include various amines, nitro compounds, and phenylacetates. The reaction conditions may involve controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized synthetic routes. This involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to achieve high efficiency and cost-effectiveness. The industrial process also emphasizes safety and environmental considerations, ensuring compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 2-(2-methoxyphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions of this compound are often carried out under controlled conditions, including specific temperatures, pressures, and pH levels. Catalysts such as palladium or platinum may be used to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted phenylacetates.

Scientific Research Applications

[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 2-(2-methoxyphenyl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of [(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 2-(2-methoxyphenyl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 2-(2-methoxyphenyl)acetate is unique due to its specific structural features and the range of reactions it can undergo

Properties

IUPAC Name

[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 2-(2-methoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5/c1-24-15-5-3-2-4-13(15)11-17(21)25-19-16(18)10-12-6-8-14(9-7-12)20(22)23/h2-9H,10-11H2,1H3,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLWGLTFJNFKMLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)ON=C(CC2=CC=C(C=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1CC(=O)O/N=C(/CC2=CC=C(C=C2)[N+](=O)[O-])\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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